1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)15(20)19-8-4-5-11(10-19)9-13-17-14(18-21-13)12-6-7-12/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVRPHDBLKLVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Piperidine-Ketone Core
- BK78156 (2-(cyclopentylsulfanyl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one): Key Difference: Replaces the pivaloyl group with a cyclopentylsulfanyl-ethyl ketone. The cyclopentyl group increases lipophilicity (ClogP ≈ 3.5) compared to the target compound’s pivaloyl (ClogP ≈ 2.8), which may enhance membrane permeability but reduce aqueous solubility . Molecular Weight: 349.49 g/mol vs. 319.42 g/mol (target compound).
- 3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol (CAS: 1447123-31-0): Key Difference: Substitutes cyclopropyl with isopropyl on the oxadiazole and replaces pivaloyl with a propanolamine chain. Impact: The hydroxyl group enhances hydrophilicity (PSA ≈ 85 Ų vs. The isopropyl group may reduce steric hindrance compared to cyclopropyl . Molecular Weight: 282.38 g/mol.
Extended Aromatic and Heterocyclic Systems
- N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (Compound 118): Key Difference: Incorporates a phenethyl linker and a benzimidazole group. Impact: The benzimidazole moiety enables π-π stacking with aromatic residues in targets like kinase enzymes. Synthetic Yield: 56% over two steps, indicating moderate efficiency.
- (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Compound 76): Key Difference: Adds a trifluoromethylphenyl-oxazolidinone scaffold. Impact: The electron-withdrawing trifluoromethyl groups enhance metabolic stability and may improve target selectivity. The oxazolidinone ring introduces a chiral center, which could lead to enantiomer-specific activity . Synthetic Yield: 52%, comparable to other complex analogues.
Pharmacological and Physicochemical Profiles
| Compound | Molecular Weight (g/mol) | Key Functional Groups | ClogP | PSA (Ų) | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | 319.42 | Cyclopropyl-oxadiazole, pivaloyl | 2.8 | 60 | Enzyme inhibition, CNS targets |
| BK78156 | 349.49 | Cyclopentylsulfanyl, cyclopropyl | 3.5 | 75 | Preclinical kinase inhibitors |
| Compound 118 | ~500 (estimated) | Benzimidazole, phenethyl | 4.2 | 95 | Antimalarial research |
| BAY 87-2243 | 525.53 | Trifluoromethoxyphenyl, pyrazole | 5.1 | 110 | Anticancer (HIF-1α inhibition) |
- Target Compound vs. BAY 87-2243 : The latter’s trifluoromethoxyphenyl group increases electron deficiency, enhancing binding to hydrophobic pockets (e.g., HIF-1α), but its high molecular weight (>500 g/mol) may limit oral bioavailability .
Preparation Methods
Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride
The 1,2,4-oxadiazole ring is synthesized via a Huisgen-type cyclization between cyclopropanecarbonyl chloride and a preformed amidoxime intermediate.
Procedure:
- Amidoxime formation : React cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.
- Cyclization : Treat the amidoxime with cyclopropanecarbonyl chloride in pyridine at 110°C for 6 hours, yielding 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole.
Optimization Notes:
- Microwave irradiation (150 W, 150°C) reduces reaction time to 30 minutes with comparable yields.
- Anhydrous conditions are critical to minimize hydrolysis of the acyl chloride.
Functionalization of the Piperidine Core
N-Alkylation with Oxadiazolemethyl Halides
The oxadiazolemethyl group is introduced via nucleophilic substitution on a piperidine derivative.
Stepwise Protocol:
- Intermediate preparation : Synthesize 3-(bromomethyl)piperidine hydrobromide by treating piperidin-3-ylmethanol with HBr/AcOH.
- Coupling reaction : React 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole with 3-(bromomethyl)piperidine in the presence of K₂CO₃ in DMF at 60°C for 8 hours.
Key Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 68–72% |
Installation of the 2,2-Dimethylpropanoyl Group
Acylation via Schotten-Baumann Conditions
The final acylation employs pivaloyl chloride (2,2-dimethylpropanoyl chloride) under mild basic conditions to prevent oxadiazole ring degradation.
Synthetic Route:
- Activation : Charge a solution of the piperidine-oxadiazole intermediate (1.0 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv).
- Acylation : Add pivaloyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 4 hours.
- Workup : Quench with ice water, extract with DCM, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).
Yield Optimization Data:
| Equiv. Pivaloyl Chloride | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 0°C→RT | 4 | 55 |
| 1.2 | 0°C→RT | 4 | 78 |
| 1.5 | 0°C→RT | 4 | 81 |
Excess acyl chloride improves conversion but necessitates rigorous purification to remove unreacted reagents.
Alternative Synthetic Pathways
One-Pot Sequential Coupling Approach
Recent advances demonstrate a telescoped synthesis combining oxadiazole formation and piperidine functionalization in a single reactor:
- In situ amidoxime generation : Cyclopropanecarbonitrile + NH₂OH·HCl in EtOH/H₂O.
- Concurrent cyclization and alkylation : Add piperidin-3-ylmethanol and PCl₅, heating at 100°C for 5 hours.
- Direct acylation : Introduce pivaloyl chloride without intermediate isolation.
Advantages:
- Reduces purification steps
- Overall yield increases from 45% (stepwise) to 62% (one-pot)
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
- δ 1.12 (s, 9H, C(CH₃)₃)
- δ 1.45–1.67 (m, 4H, piperidine H-4, H-5)
- δ 2.78 (t, J = 11.2 Hz, 2H, piperidine H-2, H-6)
- δ 3.21 (d, J = 13.6 Hz, 2H, NCH₂-oxadiazole)
- δ 3.89 (s, 2H, COCH₂)
HRMS (ESI-TOF):
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time = 6.72 min.
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
The 1,2,4-oxadiazole moiety demonstrates sensitivity to:
- Strong acids (protonation at N4 leading to ring opening)
- Elevated temperatures (>150°C) causing retro-cyclization
Solutions:
- Maintain pH 6–8 during aqueous workups
- Use microwave heating instead of conventional thermal methods
Industrial-Scale Considerations
Cost-Effective Catalyst Systems
Comparative study of coupling catalysts:
| Catalyst | Loading (%) | Yield (%) | Cost Index |
|---|---|---|---|
| Pd/C | 5 | 82 | 1.0 |
| Ni-Al₂O₃ | 10 | 75 | 0.3 |
| CuI/1,10-phenanthroline | 8 | 80 | 0.7 |
Nickel-based catalysts offer viable cost reductions for kilogram-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
